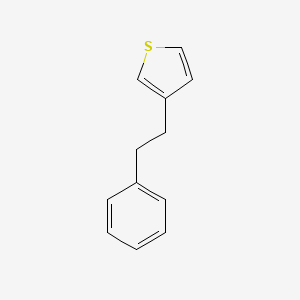

3-Phenethylthiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12S |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

3-(2-phenylethyl)thiophene |

InChI |

InChI=1S/C12H12S/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-5,8-10H,6-7H2 |

InChI Key |

VKKXVLUJEXIZPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenethylthiophene and Analogous Phenethyl Thiophene Structures

Classical and Conventional Approaches to Phenethylated Thiophenes

Traditional methods for synthesizing alkyl-substituted thiophenes, including phenethylated derivatives, often rely on foundational reactions in organic chemistry. A principal classical route involves a two-step process: Friedel-Crafts acylation followed by reduction. derpharmachemica.com

In this approach, the thiophene (B33073) ring is first acylated using phenacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction preferentially occurs at the more reactive C2 position of the thiophene ring. To achieve 3-substitution, a starting material like 3-bromothiophene (B43185) might be used, followed by metal-halogen exchange and subsequent reaction with the acylating agent, or by employing specific directing groups. The resulting ketone, a phenacylthiophene, is then subjected to a reduction reaction to convert the carbonyl group into a methylene (B1212753) group. Common reduction methods for this purpose include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid).

Another classical approach is the Paal-Knorr thiophene synthesis, which constructs the thiophene ring itself from an appropriate acyclic precursor. derpharmachemica.comnih.gov This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. derpharmachemica.com To produce a 3-phenethylthiophene via this route, a specifically substituted 1,4-dicarbonyl precursor bearing the phenethyl group would be required. While powerful for creating substituted thiophene cores, these classical methods can be limited by harsh reaction conditions and lower functional group tolerance compared to modern techniques. nih.gov

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has largely shifted towards transition-metal-catalyzed reactions, which offer milder conditions, greater efficiency, and broader substrate scope. Palladium-catalyzed cross-coupling reactions and C-H activation techniques are at the forefront of synthesizing phenethyl-thiophene structures. jcu.edu.au

Palladium-catalyzed cross-coupling has become an invaluable tool for forming carbon-carbon bonds, including the linkage between a thiophene ring and a phenethyl group. jcu.edu.au These reactions typically involve the coupling of an organometallic thiophene derivative with a phenethyl electrophile, or vice versa, and proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling is a versatile reaction that pairs an organoboron compound with an organic halide or triflate. libretexts.org To synthesize a this compound, this can be achieved by coupling 3-thienylboronic acid (or its corresponding boronic ester) with a phenethyl halide, such as (2-bromoethyl)benzene. Alternatively, 3-halothiophenes can be coupled with phenethylboronic acid derivatives. The reaction requires a palladium catalyst, often complexed with phosphine (B1218219) ligands, and a base to facilitate the transmetalation step. libretexts.orgbeilstein-journals.org The mild nature of the reaction conditions and the commercial availability of a wide range of boronic acids contribute to its widespread use. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example | Role |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Facilitates the catalytic cycle |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium center |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dimethylformamide (DMF), Dioxane | Reaction medium |

| Reactant 1 | 3-Thienylboronic acid | Boron-containing nucleophile |

| Reactant 2 | (2-Bromoethyl)benzene | Organic electrophile |

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile. wikipedia.orgnrochemistry.com For the synthesis of this compound, a common strategy is the reaction of a 3-(trialkylstannyl)thiophene with a phenethyl halide. Organostannanes are valued for their stability and tolerance of a wide array of functional groups. nrochemistry.com While effective, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. nrochemistry.com Additives, such as copper(I) salts (e.g., CuI, CuTC), can accelerate the reaction rate. harvard.edursc.org

Table 2: Representative Conditions for Stille Cross-Coupling

| Component | Example | Role |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle |

| Ligand | Triphenylphosphine (PPh₃), AsPh₃ | Stabilizes the palladium center |

| Additive | CuI, LiCl | Co-catalyst to enhance rate |

| Solvent | Tetrahydrofuran (THF), DMF, Toluene | Reaction medium |

| Reactant 1 | 3-(Tributylstannyl)thiophene | Organotin nucleophile |

| Reactant 2 | (2-Iodoethyl)benzene | Organic electrophile |

Direct arylation represents a more atom- and step-economical approach by forming a C-C bond via the activation of a C-H bond, thereby avoiding the pre-functionalization required for Suzuki or Stille couplings. unipd.it In this method, a thiophene C-H bond is directly coupled with an aryl or alkyl halide. researchgate.net The direct arylation of thiophene with a phenethyl halide can provide the desired product, typically with high regioselectivity for the C2 or C5 positions due to their higher reactivity. researchgate.net

Key developments in this area include the use of phosphine-free palladium catalysts and the addition of carboxylates like pivalic acid (PivOH), which act as a proton shuttle in the concerted metalation-deprotonation (CMD) step. unipd.itresearchgate.netorganic-chemistry.org This approach is highly valued in sustainable chemistry as it reduces the number of synthetic steps and minimizes waste. unipd.itresearchgate.net

Table 3: Representative Conditions for Direct Arylation of Thiophenes

| Component | Example | Role |

| Catalyst | Pd(OAc)₂ | C-H activation catalyst |

| Ligand | None (phosphine-free) or specific ligands | Stabilizes catalyst, tunes reactivity |

| Base | K₂CO₃, Cs₂CO₃, KOAc | Neutralizes generated acid (H-X) |

| Additive | Pivalic Acid (PivOH) | Proton shuttle, assists C-H activation |

| Solvent | DMF, DMAc, Toluene | Reaction medium |

| Reactant 1 | Thiophene | C-H bond substrate |

| Reactant 2 | (2-Bromoethyl)benzene | Coupling partner |

Beyond direct arylation, advanced C-H functionalization strategies offer novel ways to build molecular complexity. These methods provide access to substitution patterns that are difficult to achieve through other means.

One sophisticated technique is the palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction. nih.govacs.org This powerful method allows for the simultaneous introduction of two different functional groups at adjacent positions. For thiophenes, it has been developed to achieve site-selective vicinal difunctionalization at the C4 and C5 positions. nih.govacs.org This strategy could theoretically be adapted to install a phenethyl group (or a precursor) at one position while introducing another functional group at the adjacent carbon, rapidly increasing the complexity of the thiophene scaffold.

Another advanced approach is the palladium-catalyzed dehydrogenative cross-coupling, where two different C-H bonds are coupled directly. acs.org For instance, the aerobic coupling of thiophenes with other arenes uses molecular oxygen as a clean terminal oxidant, representing a highly efficient and green synthetic protocol. acs.org The application of such methods to install a phenethyl group would involve the direct coupling of thiophene with ethylbenzene, representing a frontier in C-H activation chemistry. These cutting-edge techniques highlight the ongoing evolution of synthetic chemistry toward more efficient and selective transformations.

Cyclization Reactions and Heterocycle Formation

The formation of the thiophene ring is the cornerstone of synthesizing phenethyl-thiophenes. Various cyclization reactions are employed, starting from acyclic precursors to construct the five-membered aromatic heterocycle.

Prominent among these are condensation reactions. The Gewald reaction , for instance, is a multicomponent reaction that synthesizes 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. rsc.orgderpharmachemica.com The reaction proceeds through a Knoevenagel-type condensation followed by an intramolecular ring closure with sulfur. rsc.org For example, diethyl 5-amino-3-phenethylthiophene-2,4-dicarboxylate has been synthesized by refluxing the appropriate precursors with sulfur and morpholine (B109124) in ethanol. nih.gov

The Paal-Knorr synthesis offers another route, typically involving the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to yield the thiophene core. pharmaguideline.com

The Fiesselmann thiophene synthesis generates substituted thiophenes from thioglycolic acid derivatives and α,β-acetylenic esters. wikipedia.org This method involves the initial deprotonation of the thioglycolic acid ester, which then attacks the alkyne, leading to cyclization and subsequent aromatization to form the thiophene ring. wikipedia.org

More recent methods focus on the cyclization of functionalized alkynes. nih.gov For instance, 1-mercapto-3-yn-2-ols can undergo a palladium-catalyzed heterocyclodehydration to form substituted thiophenes. nih.gov Metal-free approaches have also been developed, such as the cyclization of (Z)-2-en-4-yne-1-thiolate derivatives, formed in situ, to yield 2,4-disubstituted thiophenes. nih.gov

Organometallic Reagent Applications in Thiophene Synthesis

Organometallic reagents are indispensable tools for both constructing and functionalizing the thiophene ring, offering pathways to compounds like this compound that are difficult to access otherwise. Grignard reagents, organolithium compounds, and organozinc reagents are frequently utilized.

Thienyllithium derivatives, often prepared by metal-halogen exchange or direct deprotonation, are highly reactive intermediates. However, 3-lithiothiophene can be unstable in ethereal solvents. A regiostable form can be prepared via a metal-halogen exchange in hexanes, providing a facile route to 3-functionalized thiophenes. unl.edu A patent describes a procedure where this compound is dissolved in THF, cooled, and treated with n-butyllithium to form the lithiated intermediate, which can then react with electrophiles like sulfur. googleapis.com

Organozinc reagents, particularly highly activated Rieke Zinc, offer a novel route. The oxidative addition of Rieke Zinc to 3-iodothiophene (B1329286) creates a regiostable 3-thienylzinc reagent, a key precursor for various thiophene derivatives. unl.eduacs.org Similarly, organoindium reagents have been used in palladium-catalyzed cross-coupling reactions with 2,5-dibromothiophene (B18171) to produce unsymmetrical 2,5-disubstituted thiophenes. nih.gov

Direct metalation using reagents like Knochel-Hauser bases (e.g., TMPZnCl·LiCl) or LDA is another powerful tool for derivatizing the thiophene moiety, even allowing for the synthesis of complex polysubstituted thiophenes. nih.gov

The following table summarizes key organometallic coupling reactions for thiophene synthesis.

| Organometallic Reagent | Precursor | Coupling Partner | Catalyst | Product Type | Reference |

| 3-Thienylzinc Iodide | 3-Iodothiophene | Aryl Halide | Pd or Ni Complex | 3-Arylthiophene | unl.edu |

| 3-Thienylmagnesium Iodide | 3-Iodothiophene | Aryl Halide | Pd or Ni Complex | 3-Arylthiophene | unl.edu |

| Triorganoindium Reagents | 2,5-Dibromothiophene | R₃In | Pd(PPh₃)₄ | 2-Substituted-5-bromothiophene | nih.gov |

| Thienyl Grignard Reagent | 2,5-Dibromo-3-hexylthiophene (B54134) | - | Ni(dppp)Cl₂ | Poly(3-hexylthiophene) | beilstein-journals.org |

Green Chemistry Principles in the Synthesis of Phenethyl-Thiophenes

The principles of green chemistry are increasingly being applied to thiophene synthesis to minimize environmental impact. This involves using safer solvents, reducing waste, and employing energy-efficient methods.

One approach is the use of alternative reaction media. Syntheses of thiophene derivatives have been successfully carried out in deep eutectic solvents, which serve as greener alternatives to traditional ionic liquids. rsc.org Some reactions can even be performed under solvent-free conditions, significantly reducing waste. rsc.orgacgpubs.org For example, new thiophene-based Schiff bases have been synthesized in high yield without any catalyst or solvent. acgpubs.org

Microwave-assisted organic synthesis (MAOS) represents another green approach. The application of microwaves to the Gewald reaction has been shown to drastically reduce reaction times from hours to minutes compared to conventional heating. derpharmachemica.com

Life Cycle Assessment (LCA) is also being used to evaluate the environmental footprint of thiophene-based compound synthesis. mdpi.com Such studies help identify steps in a synthetic route that have a high environmental or human health impact, guiding process optimization towards more sustainable practices. mdpi.com For instance, an LCA of thiophene-based surfactants identified specific chemical steps that could be improved to align with green chemistry goals. mdpi.com

Continuous Flow Chemistry for Scalable Synthesis

For the scalable and safe production of phenethyl-thiophenes and related structures, continuous flow chemistry offers significant advantages over traditional batch processing. acs.org Flow reactors provide superior control over reaction parameters, enhance safety when dealing with hazardous reagents or exothermic reactions, and facilitate straightforward scaling-up. beilstein-journals.org

The synthesis of poly(3-hexylthiophene) (P3HT), a well-known thiophene-based polymer, has been successfully demonstrated in a bench-top continuous-flow reactor. beilstein-journals.org This process involved the Grignard metathesis of 2,5-dibromo-3-hexylthiophene followed by nickel-catalyzed polymerization, achieving precise control over molecular weight. beilstein-journals.org

Similarly, a four-step continuous flow process was developed for the synthesis of 3,4-propylenedioxythiophene (B118826) (ProDOT) monomers, important commercial compounds. acs.org This telescoped process, where the output of one reactor flows directly into the next, was completed in about 65 minutes, a dramatic improvement over the days required for batch processes. acs.org The space-time yield for the critical Williamson etherification step was increased from 0.16 g/h/L in batch to 63 g/h/L in flow. acs.org Such process intensification highlights the potential of flow chemistry for the efficient and economical production of thiophene derivatives. acs.orgunimelb.edu.au

Regioselective Synthesis Strategies for this compound

Controlling the position of substitution on the thiophene ring is a critical challenge in synthesizing a specific isomer like this compound. The C2 and C5 positions of thiophene are generally more reactive towards electrophilic substitution than the C3 and C4 positions. For a 3-substituted thiophene, the C2 and C5 positions are both activated, often leading to mixtures of products.

Several strategies have been developed to achieve regioselectivity. One method involves using a blocking group. For instance, a bromo-substituent can be placed at the C2-position of a 3-substituted thiophene to direct palladium-catalyzed direct arylation specifically to the C5-position. beilstein-journals.org This C5-arylated intermediate can then undergo a subsequent coupling reaction at the C2-position (after removal or reaction of the bromine), allowing for the synthesis of 2,5-diarylthiophenes with two different aryl groups. beilstein-journals.org

The choice of catalyst and reaction conditions can also influence regioselectivity. The use of a congested aryl bromide as a coupling partner in palladium-catalyzed direct arylation has been shown to modify the regioselectivity, favoring reaction at the less sterically accessible C5 carbon of 3-substituted thiophenes. beilstein-journals.org

In other cases, the inherent directing effect of a substituent is exploited. For 3-substituted thiophenes with electron-withdrawing groups attached via a methylene bridge (e.g., -CH₂COOEt), a palladium-catalyzed oxidative coupling with arylboronic acids occurs with high regioselectivity at the C4 position. acs.org

The Vilsmeier-Haack reaction, used for formylation, also shows regioselectivity that can be tuned. The formylation of 3-substituted thiophenes can be optimized to favor the 2-isomer by using small Vilsmeier reagents or the 5-isomer by using large, planar aromatic Vilsmeier reagents. researchgate.net

A specific synthesis of 4-phenethylthiophene-2-carboxylic acid involved a Sonogashira coupling of methyl 4-bromothiophene-2-carboxylate with phenylacetylene, followed by catalytic hydrogenation of the alkyne to the ethyl bridge, and finally hydrolysis of the ester. nih.gov This sequence demonstrates a controlled, multi-step approach to installing the phenethyl group at a specific position on the thiophene ring.

The following table summarizes different strategies for regioselective synthesis.

| Target Position | Starting Material | Reagent/Method | Key Principle | Reference |

| C5-Arylation | 2-Bromo-3-methylthiophene | Pd(OAc)₂ / Aryl Bromide | Blocking group at C2 | beilstein-journals.org |

| C5-Arylation | 3-Substituted Thiophene | Pd(OAc)₂ / Congested Aryl Bromide | Steric control from coupling partner | beilstein-journals.org |

| C4-Arylation | 3-(Ethoxycarbonylmethyl)thiophene | Pd(tfa)₂ / Ag₂O / Arylboronic Acid | Directing effect of substituent | acs.org |

| C5-Formylation | 3-Methylthiophene (B123197) | N-formylindoline / (COCl)₂ | Sterically demanding Vilsmeier reagent | researchgate.net |

Advanced Reaction Chemistry and Functionalization of 3 Phenethylthiophene

Derivatization Strategies of the Thiophene (B33073) Ring

The thiophene ring in 3-phenethylthiophene is amenable to various derivatization strategies, primarily through electrophilic substitution and metalation reactions. The phenethyl group at the 3-position sterically hinders the C-4 position and electronically directs reactions towards the C-2 and C-5 positions, which are the most nucleophilic centers.

A primary strategy for derivatization is metalation, particularly lithiation. Treatment of this compound with a strong base like n-butyllithium (n-BuLi) results in deprotonation. Due to the directing effect of the sulfur atom and the alkyl substituent, this occurs preferentially at the C-2 or C-5 position. A patent describes the lithiation of this compound with n-BuLi in THF at low temperatures (−78 °C), followed by quenching with an electrophile, such as sulfur dioxide, to install a sulfonyl group. google.com This aryllithium intermediate is a versatile synthon that can react with a wide array of electrophiles to introduce various functional groups.

Table 1: Derivatization of this compound via Lithiation

| Position | Reagents | Electrophile | Product | Reference |

|---|---|---|---|---|

| C-2/C-5 | 1. n-BuLi, THF, -78°C to 0°C | SO₂ | This compound-2-sulfinic acid lithium salt | google.com |

| C-2/C-5 | 1. n-BuLi, THF, -30°C to 0°C | 1-bromo-3-chloropropane | 2-(3-chloropropyl)-5-phenethylthiophene | nih.gov |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of thiophene chemistry. The thiophene ring is highly activated towards electrophiles, more so than benzene (B151609). The 3-phenethyl substituent is an alkyl group, which is weakly activating and directs incoming electrophiles to the ortho (C-2, C-4) and para (C-5) positions. In the case of 3-substituted thiophenes, the C-2 and C-5 positions are significantly more reactive than the C-4 position. jcu.edu.au Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C-2 and C-5 positions.

Common EAS reactions applicable to this compound include:

Halogenation: Bromination using reagents like N-bromosuccinimide (NBS) in a suitable solvent will readily introduce bromine atoms, likely at the C-2 and C-5 positions. jcu.edu.au Dihalogenation is also possible under harsher conditions.

Acylation: Friedel-Crafts acylation with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an acyl group. libretexts.org For activated rings like thiophene, milder catalysts can often be employed. researchgate.net The reaction will yield a mixture of 2-acyl and 5-acyl products.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is an effective method for introducing a formyl (-CHO) group onto electron-rich heterocycles like thiophene. researchgate.netrsc.org For 3-alkylthiophenes, this reaction typically occurs at the available α-position (C-2 or C-5). researchgate.netuclm.es

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Bromination | NBS, CH₃COOH | 2-Bromo-3-phenethylthiophene, 5-Bromo-3-phenethylthiophene | 2,5-Dibromo-3-phenethylthiophene |

| Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-3-phenethylthiophene, 5-Acetyl-3-phenethylthiophene | - |

| Formylation | POCl₃, DMF | This compound-2-carbaldehyde, this compound-5-carbaldehyde | - |

Nucleophilic Substitution and Addition Reactions

Nucleophilic aromatic substitution (NAS) on the thiophene ring is generally challenging unless the ring is activated by strong electron-withdrawing groups, which this compound lacks. wikipedia.org Therefore, direct displacement of a leaving group on the thiophene ring by a nucleophile is not a common reaction pathway under standard conditions.

However, nucleophilic substitution can be achieved indirectly. The metalation-quench sequence described in section 3.1 is effectively a nucleophilic substitution where the nucleophile is the aryllithium species attacking an external electrophile. wikipedia.orgbaranlab.org

Nucleophilic addition to the thiophene ring itself is also not a typical reaction. Such reactions would disrupt the aromaticity of the ring and are energetically unfavorable.

Radical Reactions Involving Thiophene and Phenethyl Moieties

Free radical reactions can target both the thiophene ring and the phenethyl side chain. The specific outcome depends on the reaction conditions and the radical initiator used. lkouniv.ac.inlibretexts.org

Radical addition to the thiophene ring is possible but can lead to polymerization. The mechanism of oxidative polymerization, for instance, involves the formation of a radical cation intermediate. wikipedia.org

More controlled radical reactions typically occur on the side chain. The benzylic position of the phenethyl group (the carbon atom attached to the thiophene ring) is susceptible to radical substitution because the resulting benzylic radical is stabilized by resonance with the thiophene ring. libretexts.org Radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light (hν) is a classic method for selectively brominating this position. libretexts.orgchadsprep.com

Table 3: Common Radical Reactions and Targeted Moieties

| Reaction Type | Reagents | Target Moiety | Primary Product |

|---|---|---|---|

| Benzylic Bromination | NBS, AIBN or hν, CCl₄ | Phenethyl Side Chain | 3-(1-Bromo-2-phenylethyl)thiophene |

| Oxidative Polymerization | FeCl₃ | Thiophene Ring | Poly(this compound) |

| Radical Addition | (TMS)₃SiH, AIBN | Thiophene Ring | Hydrosilylation or reduction products |

Functionalization of the Phenethyl Side Chain

The phenethyl side chain offers multiple sites for functionalization, distinct from the thiophene ring. Key reaction sites include the benzylic and terminal positions of the ethyl bridge, as well as the phenyl group.

Benzylic Functionalization: As mentioned, the benzylic C-H bonds are activated. libretexts.org Besides radical bromination, oxidation can occur at this position. libretexts.orgmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl chain, oxidizing the benzylic carbon to a carboxylic acid, which would yield 3-thiophenecarboxylic acid. Milder, more selective oxidation methods may yield a ketone, 3-(1-oxo-2-phenylethyl)thiophene. Fungal biotransformation has also been shown to hydroxylate the benzylic position of similar structures like 2-ethylthiophene. cdnsciencepub.com

Phenyl Ring Functionalization: The terminal phenyl group can undergo its own electrophilic aromatic substitution reactions (e.g., nitration, halogenation). Since it is attached to an alkyl chain, substitution will be directed to the ortho and para positions of the phenyl ring.

Other Side Chain Reactions: The C-H bonds of the ethyl bridge can be functionalized through modern C-H activation methodologies, although this is a more advanced and less conventional approach. The introduction of a leaving group at the benzylic position, for example via bromination, opens the door for subsequent nucleophilic substitution reactions at that site, allowing for the introduction of amines, cyanides, alkoxides, and other nucleophiles. chemistrystudent.comlibretexts.org

Polymerization of this compound Derivatives

This compound is a monomer that can be polymerized to form poly(this compound), a conductive polymer with potential applications in organic electronics. The polymerization proceeds via coupling at the C-2 and C-5 positions of the thiophene ring. wikipedia.org The phenethyl group enhances the solubility of the resulting polymer in organic solvents, which is a significant advantage for processability compared to unsubstituted polythiophene. kochi-tech.ac.jp

Two primary methods for polymerization are:

Chemical Oxidative Polymerization: This is a common and scalable method using an oxidizing agent like iron(III) chloride (FeCl₃). kochi-tech.ac.jpnih.gov The oxidant generates thiophene radical cations, which then couple. The regioregularity (the specific orientation of monomer units, i.e., head-to-tail vs. head-to-head) can be variable with this method but can be controlled to some extent by optimizing reaction conditions. cmu.educmu.eduacs.org

Electrochemical Polymerization (Electropolymerization): In this method, a voltage is applied to an electrode immersed in a solution containing the monomer and an electrolyte. nih.govresearchgate.net The monomer is oxidized at the electrode surface, forming a polymer film directly on the electrode. researchgate.net This method allows for precise control over the film thickness and morphology but is generally less suited for large-scale production. nih.gov

The properties of poly(this compound) are influenced by its molecular weight and regioregularity, which in turn depend on the polymerization method and conditions. cmu.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

| Sulfur dioxide |

| This compound-2-sulfinic acid lithium salt |

| 2-(3-chloropropyl)-5-phenethylthiophene |

| N-bromosuccinimide (NBS) |

| 2-Bromo-3-phenethylthiophene |

| 5-Bromo-3-phenethylthiophene |

| 2,5-Dibromo-3-phenethylthiophene |

| Acyl chloride |

| Aluminum trichloride |

| 2-Acetyl-3-phenethylthiophene |

| 5-Acetyl-3-phenethylthiophene |

| Phosphorus oxychloride |

| Dimethylformamide |

| This compound-2-carbaldehyde |

| This compound-5-carbaldehyde |

| 3-(1-Bromo-2-phenylethyl)thiophene |

| Tris(trimethylsilyl)silane |

| Potassium permanganate |

| 3-Thiophenecarboxylic acid |

| 3-(1-oxo-2-phenylethyl)thiophene |

| 2-Ethylthiophene |

| Iron(III) chloride |

| Poly(this compound) |

Computational and Theoretical Investigations of 3 Phenethylthiophene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations allow for the prediction of various molecular properties, providing insights into reactivity, stability, and spectroscopic behavior. For 3-phenethylthiophene, DFT studies would be instrumental in characterizing its electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comnih.gov

In thiophene (B33073) derivatives, the nature of the substituent at the 3-position significantly influences the HOMO and LUMO energy levels. For this compound, the phenethyl group, consisting of a flexible ethyl bridge and an aromatic phenyl ring, would be expected to influence the electronic properties. The phenyl group can participate in π-conjugation with the thiophene ring, which typically raises the HOMO energy level and lowers the LUMO energy level, leading to a smaller HOMO-LUMO gap compared to unsubstituted thiophene. This reduction in the energy gap suggests increased reactivity and potential for applications in organic electronics. semanticscholar.orgresearchgate.net

Computational studies on similar molecules, such as thiophene sulfonamide derivatives, have shown that the HOMO-LUMO gap can be tuned by altering the substituent. semanticscholar.orgmdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups can systematically change the orbital energies. The phenethyl group in this compound would likely have a moderate effect on the HOMO-LUMO gap, influenced by the degree of planarization between the thiophene and phenyl rings.

Table 1: Illustrative HOMO-LUMO Energies and Gaps for Substituted Thiophenes (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-(4-fluorophenyl)thiophene | -6.12 | -1.15 | 4.97 |

| 3-(4-nitrophenyl)thiophene | -6.87 | -2.54 | 4.33 |

| 3-(4-cyanophenyl)thiophene | -6.78 | -2.21 | 4.57 |

Note: Data is for illustrative purposes and is based on findings for 3-phenylthiophene (B186537) derivatives. nih.gov The exact values for this compound would require specific calculations.

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. semanticscholar.org

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A larger HOMO-LUMO gap generally corresponds to greater chemical hardness, indicating higher stability and lower reactivity. semanticscholar.org

Fukui Functions (f(r)) are local reactivity descriptors that indicate the most likely sites for nucleophilic and electrophilic attack. researchgate.net By analyzing the Fukui functions, one can identify which atoms in the this compound molecule are most susceptible to reaction. For thiophene derivatives, the carbon atoms of the thiophene ring are often the most reactive sites. nih.gov

In the case of this compound, the phenethyl substituent would modulate the electron density distribution across the thiophene ring, thereby influencing the local reactivity. DFT calculations on related thiophene derivatives have successfully predicted sites of reactivity, which is crucial for understanding reaction mechanisms and designing new synthetic pathways. researchgate.netnih.gov

Table 2: Representative Global Reactivity Descriptors for a Dihydrothiophenone Derivative (Calculated via DFT)

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.0125 |

| Electron Affinity (A) | 2.6074 |

| Chemical Hardness (η) | 1.7026 |

| Chemical Softness (S) | 0.2937 |

| Electronegativity (χ) | 4.3099 |

| Chemical Potential (μ) | -4.3099 |

| Electrophilicity Index (ω) | 5.4619 |

Note: This table provides an example of calculated global reactivity descriptors for a related heterocyclic compound to illustrate the type of data generated. semanticscholar.org

DFT is widely employed to predict various spectroscopic properties, including vibrational (IR and Raman) and electronic (UV-Vis) spectra. researchgate.net For this compound, DFT calculations could predict the vibrational frequencies of its functional groups, aiding in the interpretation of experimental IR and Raman spectra. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions. nih.gov This would provide insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light. Computational studies on substituted oligothiophenes have demonstrated good agreement between predicted and experimental electronic and vibrational spectral data. researchgate.netnih.gov

Computational modeling using DFT is a valuable tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out. This allows for the determination of activation barriers and the identification of the most favorable reaction pathways.

For this compound, DFT could be used to model various reactions, such as electrophilic substitution on the thiophene ring or reactions involving the phenethyl side chain. Studies on the C-S bond activation of substituted thiophenes with a platinum fragment, for example, have utilized DFT to understand the kinetic and thermodynamic selectivity of the reaction. acs.org Such computational insights are invaluable for predicting the outcome of reactions and for the rational design of catalysts.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique provides detailed information about the conformational dynamics and intermolecular interactions that govern the bulk properties of materials.

The phenethyl group in this compound introduces significant conformational flexibility. MD simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformations. The orientation of the phenethyl side chain relative to the thiophene ring will be influenced by steric effects and weak intramolecular interactions. Studies on poly(3-alkylthiophene)s have shown that the nature and length of the alkyl side chain have a profound impact on the polymer's conformation and subsequent packing in the solid state. acs.orgrsc.orgacs.org

MD simulations can also be used to model the molecular packing of this compound in a condensed phase. These simulations can predict how individual molecules arrange themselves, which is crucial for understanding the properties of thin films and crystals. The packing arrangement is influenced by intermolecular forces, such as van der Waals interactions and potential π-π stacking between the thiophene and phenyl rings. Research on polythiophene derivatives has demonstrated that side-chain structure plays a critical role in the initial nucleation and crystallization processes. acs.org For this compound, the interplay between the rigid thiophene ring and the flexible phenethyl side chain would be a key determinant of its solid-state morphology.

Intermolecular Interaction Studies

The physical and material properties of this compound are significantly influenced by the nature and strength of its intermolecular interactions. Computational chemistry provides powerful tools to investigate these non-covalent forces at the molecular level. For this compound, the key interactions are driven by its two primary structural motifs: the aromatic thiophene ring and the phenyl group of the phenethyl substituent.

The primary non-covalent forces at play include:

π-π Stacking Interactions: These occur between the aromatic rings (thiophene-thiophene, phenyl-phenyl, and thiophene-phenyl). The interactions can adopt various geometries, such as parallel-displaced or T-shaped configurations, each with a different interaction energy. acs.org The aromatic character of thiophene is well-established, though it is less than that of benzene (B151609), which influences the energetics of these stacking interactions. stackexchange.comstackexchange.com

C-H···π Interactions: These involve the hydrogen atoms of the ethyl bridge or the aromatic rings acting as weak acids and interacting with the electron-rich π-systems of the thiophene or phenyl rings.

Theoretical investigations employ high-level quantum mechanical methods to model these interactions. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the geometries and binding energies of molecular dimers and clusters. acs.orgnih.gov To further characterize the nature of these interactions, methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) analysis, and Hirshfeld surface analysis are employed. researchgate.netnih.govmdpi.com These techniques can identify and visualize weak interactions, providing insights into crystal packing and molecular recognition phenomena. nih.govmdpi.com

While specific computational data for this compound is not extensively published, studies on the interaction between its constituent aromatic rings, benzene and thiophene, provide a strong model for its behavior. acs.org Calculations on the benzene-thiophene dimer show that the interaction energy is highly dependent on the relative orientation of the two rings.

Table 1: Illustrative Interaction Energies for Benzene-Thiophene Dimer Configurations This table presents data for the benzene-thiophene dimer as a model system to illustrate the types and magnitudes of interactions relevant to this compound.

| Configuration | Interaction Energy (kcal/mol) | Computational Method |

| Parallel | -3.12 | DFT/GGA PW91 |

| Antiparallel | -3.00 | DFT/GGA PW91 |

| T-shaped (S) | -2.33 | DFT/GGA PW91 |

| T-shaped (C) | -2.13 | DFT/GGA PW91 |

Data sourced from theoretical studies on heteroaromatic molecular complexes. acs.org

Quantitative Structure-Activity Relationships (QSAR) and In Silico Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This in silico approach is fundamental in modern drug discovery and materials science for designing new molecules with desired properties, thereby saving time and resources. nih.gov

For thiophene-containing compounds, QSAR studies have been successfully applied to predict various biological activities. mdpi.comencyclopedia.pub These models are built by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to find the best correlation with their experimentally measured activity.

Key steps in a QSAR study for thiophene derivatives include:

Data Set Curation: A collection of thiophene derivatives with consistently measured biological activity (e.g., inhibitory concentration IC₅₀) is assembled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be constitutional (0D), topological (2D), or quantum-chemical and geometrical (3D) descriptors. Examples include molecular weight, logP, dipole moment, and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov

Model Development: Statistical techniques, such as Multivariate Linear Regression (MLR), are used to create an equation that links a subset of the most relevant descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its robustness and reliability. nih.gov

For instance, a QSAR study on 103 thiophene derivatives as inhibitors of Polo-Like Kinase 1 (PLK1) successfully developed a model that could distinguish between high and low activity compounds based on 3D molecular descriptors. nih.gov Another study on thiophene analogs with anti-inflammatory activity revealed the dominant role of electronic properties, such as ELUMO and dipole moment, in modulating their function. nih.gov These models provide crucial insights into the pharmacophore required for activity, guiding the rational design of new, more potent derivatives. nih.gov

Table 2: Typical Workflow and Descriptors in a QSAR Study of Thiophene Derivatives

| Step | Description | Example Descriptors |

| Data Collection | Assembling a dataset of thiophene compounds with measured biological activity (e.g., anti-inflammatory, anticancer). | pIC₅₀ values. |

| Descriptor Calculation | Computing numerical values that represent various aspects of the molecular structure and properties. | LogP (lipophilicity), Dipole Moment (polarity), ELUMO (electron affinity), Molecular Weight. |

| Model Building | Using statistical methods to generate a mathematical equation relating descriptors to activity. | Multivariate Linear Regression (MLR), Partial Least Squares (PLS). |

| Model Validation | Assessing the statistical significance and predictive accuracy of the model on internal and external test sets. | Cross-validated R² (Q²), Predictive R² for the test set. |

Machine Learning Applications in Reaction Prediction and Synthesis Planning

For a molecule like this compound, ML can be applied in several ways:

Forward Reaction Prediction: Given a set of reactants, reagents, and solvents, an ML model can predict the most likely product or distribution of products. This is particularly useful for assessing the feasibility of a proposed synthetic step.

Reaction Condition Optimization: ML models can recommend the optimal reaction conditions (e.g., catalyst, base, solvent, temperature) to maximize the yield of a desired product. This is highly relevant for the synthesis of this compound, which would likely involve a cross-coupling reaction such as a Suzuki, Stille, or Hiyama coupling. Studies have demonstrated the use of ML, including geometric deep learning, to predict suitable catalyst-solvent-base combinations for Suzuki reactions. nih.govrsc.org

Reaction Yield Prediction: Predicting the yield of a reaction is a significant challenge, but ML models trained on high-throughput experimentation (HTE) or electronic lab notebook (ELN) data are showing increasing accuracy. mit.eduresearchgate.net Such models could help a chemist decide between several possible routes to this compound by forecasting which route is likely to be most efficient.

These models are often built using neural networks or graph-based architectures that can interpret molecular structures directly. nih.gov They are typically trained on large, curated databases of chemical reactions, such as those from the United States Patent and Trademark Office (USPTO) or Reaxys. acs.org However, the performance of these models can be limited by biases in the literature data, where successful reactions are more likely to be published than failed ones. acs.org

Table 3: Applications of Machine Learning in the Synthesis of Thiophene Derivatives

| Application | ML Model Type | Description |

| Reaction Yield Prediction | Random Forest, Neural Networks | Predicts the percentage yield of a reaction based on reactants, products, and conditions. mit.eduresearchgate.net |

| Condition Selection | Graph Neural Networks (GTNNs), Fingerprint-based NNs | Recommends the optimal catalyst, base, and solvent combination for a specific transformation, such as a Suzuki coupling. nih.govrsc.org |

| Retrosynthesis Suggestion | Transformer, Sequence-to-Sequence Models | Proposes potential reactants (precursors) for a given product molecule. chemcopilot.com |

Artificial Intelligence in Organic Synthesis Pathway Design

Artificial intelligence (AI) is taking synthesis planning a step further by automating the design of entire multi-step reaction pathways. synthiaonline.com This field, known as computer-aided synthesis planning (CASP), uses AI to perform retrosynthesis, a logical process of breaking down a complex target molecule into simpler, commercially available starting materials. synthiaonline.comengineering.org.cn

For a target like this compound, an AI retrosynthesis tool would work as follows:

Input Target: The structure of this compound is provided to the system.

Propose Disconnections: The AI analyzes the target and suggests strategic bond disconnections based on a vast library of known chemical reactions or learned chemical rules. A logical disconnection for this compound would be the C-C bond between the thiophene ring and the ethyl bridge.

Generate Precursors: This disconnection would generate precursors (synthons and their chemical equivalents), for example, a 3-lithiothiophene and phenethyl bromide, or a 3-halothiophene and a phenethylboronic acid for a Suzuki coupling.

Recursive Analysis: The AI then treats these precursors as new targets and recursively applies the same process, breaking them down further until all pathways terminate in known, purchasable starting materials. engineering.org.cn

Route Evaluation: The system generates multiple potential synthetic routes and can score them based on various metrics such as pathway length, convergence, cost of starting materials, and the predicted yield of each step. chemcopilot.com

A plausible retrosynthetic pathway for this compound suggested by an AI tool is shown below:

Retrosynthetic Analysis of this compound

Target: this compound

Key Disconnection (C-C bond formation): Break the bond between the thiophene C3 and the adjacent ethyl carbon.

Precursors:

Thiophene Precursor: 3-Bromothiophene (B43185) (commercially available)

Phenethyl Precursor: Phenethylboronic acid (commercially available)

Proposed Forward Reaction: Suzuki Coupling

This demonstrates how AI can quickly identify a viable, one-step synthesis from readily available materials.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-phenethylthiophene, ¹H and ¹³C NMR, along with two-dimensional methods, offer a complete picture of its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides information about the chemical environment, number, and connectivity of protons. The spectrum is characterized by distinct signals for the aromatic protons on both the phenyl and thiophene (B33073) rings, as well as the aliphatic protons of the ethyl linker.

The protons of the phenethyl group typically appear as two triplets in the aliphatic region. The protons on the thiophene ring and the phenyl ring appear in the aromatic region of the spectrum. The integration of these signals confirms the number of protons in each unique environment.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl H | 7.35-7.15 | Multiplet | - |

| Thiophene H | 7.10-6.90 | Multiplet | - |

| -CH₂- (adjacent to phenyl) | 2.95 | Triplet | 7.5 |

| -CH₂- (adjacent to thiophene) | 2.90 | Triplet | 7.5 |

Note: Data is compiled from typical values and may vary based on solvent and instrument frequency. The multiplets for the aromatic protons often overlap.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. careerendeavour.com The spectrum for this compound will show distinct signals for the two aliphatic carbons of the ethyl bridge and the various sp²-hybridized carbons of the thiophene and phenyl rings. careerendeavour.com The chemical shifts provide insight into the electronic environment of each carbon atom. careerendeavour.com

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Quaternary Thiophene C | ~142 |

| Phenyl C (ipso) | ~141 |

| Aromatic CH (Phenyl & Thiophene) | 128.8 - 123.5 |

| -CH₂- (adjacent to thiophene) | ~35 |

| -CH₂- (adjacent to phenyl) | ~32 |

Note: Data is compiled from typical values and may vary based on solvent and instrument frequency.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a key correlation would be observed between the two methylene (B1212753) (-CH₂-) groups of the ethyl bridge, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which protons are attached to which carbons. For example, the proton signal at ~2.90 ppm would correlate with the carbon signal at ~35 ppm.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound, with a molecular formula of C₁₂H₁₂S, the expected exact mass is approximately 188.06 g/mol .

Upon ionization in the mass spectrometer, this compound forms a molecular ion ([M]⁺•). This ion can then undergo fragmentation, breaking into smaller, charged pieces. docbrown.info The analysis of these fragments provides valuable structural clues. docbrown.infouab.edu A common fragmentation pathway involves the cleavage of the bond between the two ethyl carbons (beta-cleavage), which is a favorable process. This would lead to the formation of a stable tropylium (B1234903) ion or a related C₇H₇⁺ fragment with a mass-to-charge ratio (m/z) of 91. This m/z 91 peak is often a prominent feature in the mass spectra of compounds containing a benzyl (B1604629) group. wpmucdn.com Other fragments corresponding to the thiophene-containing portion of the molecule would also be observed.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Significance |

| 188 | [C₁₂H₁₂S]⁺• | Molecular Ion |

| 91 | [C₇H₇]⁺ | Tropylium ion, indicative of the phenethyl group |

| 97 | [C₅H₅S]⁺ | Thienylmethyl cation |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. upi.eduinnovareacademics.in

In the FTIR spectrum of this compound, one would expect to observe:

Aromatic C-H stretching: Peaks typically appear just above 3000 cm⁻¹.

Aliphatic C-H stretching: Peaks appear just below 3000 cm⁻¹.

C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings. frontiersin.org

C-S stretching: This bond in the thiophene ring gives rise to weaker absorptions in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be more sensitive to the C=C and C-S vibrations of the thiophene ring. mdpi.com

Table 4: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H Bending (out-of-plane) | 900 - 675 |

These spectroscopic and structural methods, when used in concert, provide a robust and detailed characterization of this compound, confirming its identity and revealing the intricacies of its molecular architecture.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful analytical technique used to study the electronic transitions within a molecule. By measuring the absorption of light in the UV-Visible range (typically 200-800 nm), this method provides valuable information about the molecule's chromophores—the parts of the molecule that absorb light—and the extent of electronic conjugation. Electronic transitions occur when an electron is excited from a lower energy molecular orbital to a higher energy one, with the energy of the absorbed photon corresponding to the energy gap between these orbitals. rsc.org

The primary electronic transitions observed in aromatic systems like thiophene and benzene (B151609) are π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. doi.org These transitions are typically strong, resulting in high molar absorptivity (ε) values. core.ac.uk

The thiophene ring itself exhibits a strong π→π* absorption maximum (λmax) at approximately 231 nm. The attachment of an alkyl substituent, such as the phenethyl group at the 3-position, is known to cause a minor bathochromic shift of a few nanometers. Therefore, the thiophene-related absorption for this compound is anticipated to appear slightly above 231 nm.

The second chromophore, the phenyl group, behaves similarly to that in ethylbenzene. Benzene displays a series of absorption bands, with a very strong absorption below 200 nm and weaker, characteristic bands around 254 nm. dtu.dk These weaker bands, known as the B-band (benzenoid band), are due to symmetry-forbidden transitions that become partially allowed through vibrational coupling. In this compound, these benzene-related absorptions are expected to be present but may be of low intensity and potentially obscured by the stronger thiophene absorption edge.

Research Findings and Spectroscopic Data

The following table presents the characteristic UV-Vis absorption data for the parent chromophores, which serves as a basis for predicting the spectrum of this compound.

| Compound | Chromophore System | Typical λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

| Thiophene | Thiophene Ring | ~231 | ~7,900 | π→π |

| Benzene | Benzene Ring | ~254 | ~204 | π→π (B-band) |

| Ethylbenzene | Monosubstituted Benzene | ~260 | ~225 | π→π* (B-band) |

This comparative data supports the prediction that the most prominent feature in the UV-Vis spectrum of this compound will be the absorption from the thiophene moiety, with weaker contributions from the phenyl group at slightly longer wavelengths.

Applications and Advanced Materials Research Involving 3 Phenethylthiophene Scaffold

Role as a Building Block in Complex Organic Synthesis

The 3-phenethylthiophene scaffold is a valuable building block in the synthesis of more complex organic molecules, particularly those designed for materials science applications. Thiophene (B33073) derivatives, in general, are foundational components for conjugated organic materials used in transistors, solar cells, and organic light-emitting diodes (OLEDs). nih.gov The synthesis of functional π-conjugated systems often relies on versatile building blocks like 3,4-ethylenedioxythiophene (B145204) (EDOT), highlighting the importance of the thiophene core in materials chemistry. rsc.org

The reactivity of the thiophene ring, especially at the 2- and 5-positions, allows for straightforward chemical modifications and polymerization. The phenethyl group at the 3-position enhances the solubility of resulting polymers and oligomers in common organic solvents, which is a critical factor for solution-based processing and device fabrication. wikipedia.org Synthetic strategies often involve the functionalization of 3-substituted thiophenes to create monomers for metal-catalyzed cross-coupling reactions, which assemble these units into well-defined polymers and oligomers. nih.govresearchgate.net The presence of the phenethyl group can influence the regiochemistry of these coupling reactions, impacting the final properties of the material. wikipedia.org Furthermore, thiophene 1,1-dioxides, derived from thiophenes, are recognized as unique building blocks in modern organic synthesis, expanding the range of possible transformations and applications. researchgate.net

Integration into Organic Electronic Materials

The electronic and structural properties of this compound make it an attractive component for organic electronic materials. The thiophene ring is an electron-rich heterocycle that can effectively transport positive charge carriers (holes), forming the basis for p-type organic semiconductors.

Polythiophenes are a major class of conducting polymers. wikipedia.org Specifically, poly(3-alkylthiophene)s (P3ATs) have been extensively studied for their excellent optoelectronic properties and processability. magtech.com.cn By analogy, polymers derived from this compound, i.e., poly(this compound), are expected to exhibit similar semiconducting behavior. The substituent at the 3-position of the thiophene ring is crucial as it governs solubility and influences the solid-state packing of the polymer chains, which in turn dictates charge transport efficiency. wikipedia.org

A critical aspect of poly(3-substituted thiophene)s is their regioregularity, which describes the arrangement of the side chains along the polymer backbone. wikipedia.org Three different linkages can occur during polymerization: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of HT regioregularity leads to a more planar polymer backbone, facilitating stronger π-π stacking between chains and enhancing charge carrier mobility. wikipedia.org For instance, a regioregular copolymer of 3-methylthiophene (B123197) and 3-butylthiophene (B39377) showed a conductivity of 140 S/cm, significantly higher than its regiorandom counterpart at 50 S/cm. wikipedia.org The phenethyl group, with its terminal phenyl ring, can introduce additional π-stacking interactions, potentially leading to unique morphologies and charge transport properties compared to simple alkyl side chains.

Thiophene-phenylene co-oligomers (TPCOs) are another class of materials that are highly promising for organic light-emitting devices, with some single crystals demonstrating a high photoluminescence quantum yield of up to 60%. nih.gov Oligomers containing thiophene units are widely explored due to their ease of preparation and the ability to moderate their energy levels and optical properties through chemical modification. mdpi.com

Materials based on the this compound scaffold are primarily investigated for their use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Organic Field-Effect Transistors (OFETs)

An OFET is a type of transistor that uses an organic semiconductor as the active channel material. wikipedia.org Thiophene-based polymers and oligomers are among the most studied materials for this purpose. researchgate.net In an OFET, the this compound-based polymer or oligomer would form the semiconducting layer, where charge transport occurs between the source and drain electrodes. jics.org.br The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. Poly(3-hexylthiophene) (P3HT), a well-studied analogue, exhibits charge carrier mobilities greater than 0.1 cm²/Vs. mdpi.comresearchgate.net The introduction of a phenethyl group in place of a hexyl group could alter the molecular packing and, consequently, the mobility. Research on various thiophene-containing oligomers has demonstrated their potential as p-type semiconductor materials for fabricating OFETs using solution-based techniques like spin coating. mdpi.com

| Material System | Device Type | Reported Mobility (cm²/Vs) | On/Off Ratio |

| Thiophene-containing D-A-D-A-D Oligomer | OFET | 1.6 x 10⁻³ | Not Specified |

| Poly(3-(4-octylphenyl)thiophene) (>94% HT) | OFET | 4 x 10⁻² (0.04) | Not Specified |

| Arylene diimide-oligothiophene | n-channel OFET | 0.35 | Not Specified |

| Poly(3-hexylthiophene) (P3HT) | OFET | >0.1 | 10³ - 10⁸ |

Organic Solar Cells (OSCs)

In OSCs, this compound-based polymers can act as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor (NFA). stanford.eduoaepublish.com The polymer absorbs sunlight to create excitons, which are then dissociated at the donor-acceptor interface, generating free charge carriers that produce an electric current. stanford.edu The efficiency of an OSC is highly dependent on the energy levels of the donor and acceptor, the blend morphology, and the charge carrier mobility of the materials. researchgate.net Polythiophenes are considered promising donor materials due to their potential for low production costs. researchgate.net Recent advancements in polythiophene derivatives, combined with NFAs, have led to devices with power conversion efficiencies (PCEs) surpassing 17%. researchgate.net The use of 3-methylthiophene as a more sustainable, halogen-free solvent for fabricating high-performance OSCs (PCE of 18.13%) further highlights the importance of the thiophene material class in developing environmentally friendly electronics. nih.gov

| Donor Material | Acceptor Material | Device Type | Power Conversion Efficiency (PCE) |

| pBTTT | PC libretexts.orgBM | BHJ Solar Cell | 2.3% |

| P3HT | ZY-4Cl | BHJ Solar Cell | 10.7% |

| P5TCN-F25 (Polythiophene derivative) | Y6:PC₇₁BM | Ternary BHJ Solar Cell | 17.2% |

| PM6:D18:L8-BO (fabricated with 3-MeT solvent) | Not Applicable | BHJ Solar Cell | 18.13% |

Ligand Design in Coordination Chemistry and Catalysis

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. nih.gov The this compound scaffold can be incorporated into larger molecular structures to act as a ligand. While the sulfur atom of an unfunctionalized thiophene ring is a very weak Lewis base, the scaffold can be readily modified to include potent coordinating groups.

For example, functional groups such as pyridines, carboxamides, or phosphines can be attached to the thiophene ring or the phenethyl side chain. These appended groups can then bind to metal centers. Studies have shown that ligands incorporating a 3-thienyl group, such as N-(2-pyridyl)-3-thienylalkyl-carboxamides, form stable complexes with metals like Cu(II), Zn(II), and Co(II). researchgate.net In these specific cases, coordination occurs through the pyridine (B92270) nitrogen and carbonyl oxygen atoms, while the thiophene ring itself does not directly coordinate to the metal but serves as a structural and electronic modifying component of the ligand backbone. researchgate.net The design of such ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can be used in areas such as catalysis or as models for biological systems. researchgate.netresearchgate.net

Supramolecular Chemistry and Self-Assembly of Phenethyl-Thiophene Structures

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. nih.gov The this compound molecule possesses several features that promote self-assembly into ordered, supramolecular structures. The driving forces for this assembly are a combination of non-covalent interactions, including π-π stacking, hydrogen bonding (if functionalized), and van der Waals forces. nih.govmdpi.com

The planar thiophene ring and the phenyl ring of the phenethyl group are both capable of engaging in π-π stacking interactions. These interactions are crucial for the organization of molecules in the solid state and significantly influence the charge transport properties of organic electronic materials. mdpi.com The interplay between thiophene-thiophene, phenyl-phenyl, and thiophene-phenyl stacking can lead to complex and well-defined three-dimensional architectures.

Theoretical studies, such as the quantum theory of atoms in molecules (QTAIM), have been used to understand the nature of non-covalent interactions that stabilize clusters of thiophene molecules. nih.govmdpi.com These analyses provide detailed information on bond paths and critical points in the electron density, confirming the presence and strength of stabilizing interactions. mdpi.com In crystals of related heterocyclic compounds, intermolecular contacts like C-H···π and N···H interactions are often the main driving forces for crystal packing. The flexible phenethyl chain in this compound adds another dimension to its self-assembly behavior, allowing for conformational adjustments that can facilitate or frustrate the formation of ordered domains, thereby influencing the material's bulk properties.

Q & A

Q. What are the standard synthetic routes for preparing 3-phenethylthiophene, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis of this compound derivatives typically involves multi-step organic reactions, such as cyclization or functionalization of thiophene cores. For example, analogous thiophene compounds are synthesized via coupling reactions (e.g., Suzuki-Miyaura) or condensation with phenethyl groups. Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., transition metals) significantly impact yield and purity. Evidence from similar thiophene syntheses highlights the use of reflux conditions in toluene or ethanol and catalytic bases like Et2NH to optimize selectivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer: Structural elucidation relies on <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns on the thiophene ring and phenethyl chain. Mass spectrometry (HRMS) validates molecular weight, while HPLC or GC-MS assesses purity. X-ray crystallography, when feasible, resolves stereochemical ambiguities. PubChem-derived data for analogous compounds (e.g., ethyl 4-phenylthiophene carboxylates) demonstrate the utility of these techniques in verifying synthetic outcomes .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound critical for experimental design?

- Methodological Answer: Solubility in polar (DMSO, ethanol) vs. nonpolar solvents (toluene) dictates reaction medium selection. Stability under acidic/basic conditions or UV exposure should be tested via accelerated degradation studies. For example, related thiophenes exhibit sensitivity to strong oxidants, necessitating inert atmospheres during synthesis. Thermal stability (TGA/DSC) data guide storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across studies?

- Methodological Answer: Discrepancies may arise from variations in assay protocols (e.g., cell lines, concentration ranges) or compound purity. A systematic approach includes:

- Replicating studies under standardized conditions (e.g., ISO-certified assays).

- Cross-validating purity via orthogonal methods (e.g., NMR + HPLC).

- Conducting meta-analyses to identify confounding variables (e.g., solvent effects on bioavailability).

Evidence from data contradiction frameworks in social sciences can be adapted to design robustness checks .

Q. What strategies optimize regioselectivity in functionalizing this compound for targeted applications (e.g., catalysis, medicinal chemistry)?

- Methodological Answer: Regioselective functionalization often employs directing groups or transition-metal catalysts. For example, palladium-mediated C-H activation can direct substitutions to the 4-position of thiophene rings. Computational modeling (DFT) predicts reactive sites, while kinetic studies compare pathways. Evidence from thieno[3,2-<i>b</i>]thiophene syntheses highlights the role of steric and electronic effects in controlling selectivity .

Q. How can computational methods (e.g., QSAR, molecular docking) predict the biological or material properties of novel this compound analogs?

- Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., logP, Hammett constants) with observed bioactivity or conductivity. Molecular docking (AutoDock, Schrödinger) screens analogs against protein targets (e.g., kinases) or material interfaces. PubChem datasets for structurally similar compounds provide training data for machine learning models .

Research Gap Analysis

- Synthetic Scalability: Current methods for this compound derivatives often require costly catalysts (e.g., Pd) or harsh conditions, limiting industrial applicability. Green chemistry approaches (e.g., biocatalysis) remain underexplored .

- Biological Mechanisms: While some analogs show antimicrobial or antitumor activity, mechanistic studies (e.g., target identification via proteomics) are sparse .

- Material Science Applications: Potential in organic electronics (e.g., OLEDs) is hypothesized but lacks experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.